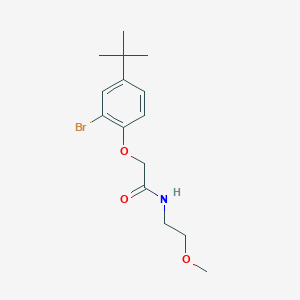![molecular formula C17H16N2O3S B296305 3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPO and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DPO is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPO has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
DPO has been found to have both biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. DPO has also been found to inhibit the growth of bacteria by disrupting their DNA replication and transcription. Additionally, DPO has been found to have antioxidant activity, which protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPO in lab experiments is its potential applications in various fields of scientific research such as cancer research and antibacterial research. DPO has also been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of using DPO in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on DPO. One of the directions is to investigate the potential applications of DPO in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of DPO as a chemotherapeutic agent for the treatment of different types of cancer. Additionally, further research is needed to understand the mechanism of action of DPO and its potential side effects.
Conclusion:
In conclusion, DPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit antitumor and antibacterial activity. Additionally, DPO has been found to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to understand the mechanism of action of DPO and its potential applications in different fields of scientific research.
Synthesis Methods
The synthesis of DPO has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and phenylmethanethiol in the presence of sodium methoxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and thiophenol in the presence of sodium methoxide. Both of these methods have been reported to yield DPO with good yields.
Scientific Research Applications
DPO has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity against different types of cancer cells such as breast cancer, lung cancer, and colon cancer. DPO has also been found to have antibacterial activity against different strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DPO has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(22-19-17)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
BCBDROXBMRHYCN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)